molecular formula C9H19ClS B14686238 Chloromethyl octyl sulfide CAS No. 24655-51-4

Chloromethyl octyl sulfide

Cat. No.: B14686238
CAS No.: 24655-51-4
M. Wt: 194.77 g/mol
InChI Key: UENLMULXGFFHDT-UHFFFAOYSA-N
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Description

Chloromethyl octyl sulfide is an organosulfur compound with the chemical formula C9H19ClS. It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to an octyl chain (C8H17) and a sulfur atom. This compound is a thioether and an alkyl chloride, making it a versatile intermediate in organic synthesis.

Preparation Methods

Chloromethyl octyl sulfide can be synthesized through several methods:

    Synthetic Routes: One common method involves the reaction of octyl mercaptan (octanethiol) with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the chloromethyl group, resulting in the formation of this compound.

    Industrial Production Methods: Industrially, this compound can be produced by the reaction of octyl alcohol with thionyl chloride to form octyl chloride, which is then reacted with sodium sulfide to yield the desired product. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Chloromethyl octyl sulfide undergoes various chemical reactions:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of octyl methyl sulfide.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of corresponding substituted products.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: Major products include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chloromethyl octyl sulfide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: In biological research, this compound can be used to modify biomolecules through alkylation, aiding in the study of protein and enzyme functions.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of chloromethyl octyl sulfide involves its ability to act as an alkylating agent. The chloromethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in various chemical modifications and synthetic processes. The sulfur atom in the molecule can also participate in redox reactions, contributing to its versatility in different chemical environments.

Comparison with Similar Compounds

Chloromethyl octyl sulfide can be compared with other similar compounds:

    Chloromethyl methyl sulfide: This compound has a shorter alkyl chain (methyl group) compared to the octyl chain in this compound. It is also used as an intermediate in organic synthesis but has different physical properties and reactivity due to the shorter chain length.

    Chloromethyl ethyl sulfide: Similar to chloromethyl methyl sulfide, this compound has an ethyl group instead of an octyl group. It shares similar reactivity but differs in its applications and physical properties.

    Chloromethyl phenyl sulfide: This compound contains a phenyl group instead of an alkyl chain. It is used in different contexts, particularly in the synthesis of aromatic compounds.

This compound stands out due to its longer alkyl chain, which imparts unique physical properties and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

24655-51-4

Molecular Formula

C9H19ClS

Molecular Weight

194.77 g/mol

IUPAC Name

1-(chloromethylsulfanyl)octane

InChI

InChI=1S/C9H19ClS/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3

InChI Key

UENLMULXGFFHDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCl

Origin of Product

United States

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